molecular formula C5H5F7O B3031467 1H,1H-Heptafluorobutyl methyl ether CAS No. 376-98-7

1H,1H-Heptafluorobutyl methyl ether

Cat. No. B3031467
CAS RN: 376-98-7
M. Wt: 214.08 g/mol
InChI Key: ZUBVOEGCTVLBQN-UHFFFAOYSA-N
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Description

1H,1H-Heptafluorobutyl methyl ether is a substance used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development . The CAS number for this substance is 376-98-7 . The molecular formula is C5H5F7O .


Molecular Structure Analysis

The molecular structure of 1H,1H-Heptafluorobutyl methyl ether is represented by the formula C5H5F7O . The InChI code for this substance is 1S/C5H5F7O/c1-13-2-3 (6,7)4 (8,9)5 (10,11)12/h2H2,1H3 .


Physical And Chemical Properties Analysis

1H,1H-Heptafluorobutyl methyl ether has a molecular weight of 214.08 . It is a liquid at room temperature . The density of this substance is 1.39 .

Scientific Research Applications

Enhanced Anti-Bacterial Adhesion Effect

Studies have investigated the use of 1H,1H-Heptafluorobutyl methyl ether in dental materials. When partially replacing other monomers, such as SR833s, it enhances the anti-bacterial adhesion effect. The compound’s fluorinated moiety reduces surface free energy, inhibiting bacterial colonization on dental restorations .

Safety and Hazards

1H,1H-Heptafluorobutyl methyl ether is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H-Heptafluorobutyl methyl ether. For instance, its volatility could lead to rapid evaporation in certain environments, reducing its availability. Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-4-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O/c1-13-2-3(6,7)4(8,9)5(10,11)12/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBVOEGCTVLBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591585
Record name Methyl 2H,2H-perfluorobutyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Heptafluorobutyl methyl ether

CAS RN

376-98-7
Record name Methyl 2H,2H-perfluorobutyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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